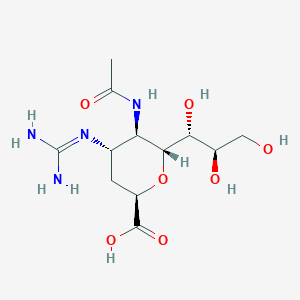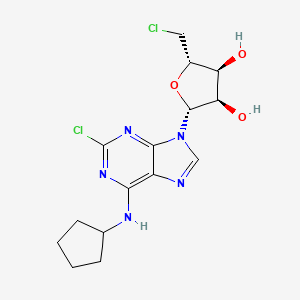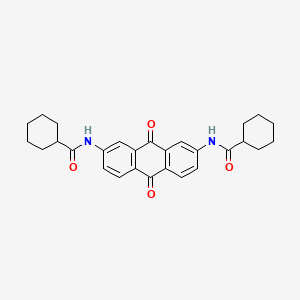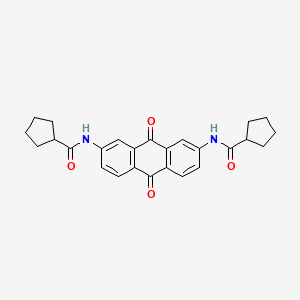
24-Ethyl-cholest-7-ene-3,5,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24-ethyl-cholest-7-ene-3,5,6-triol is a sterol derivative that has garnered interest due to its unique structure and potential biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 3, 5, and 6 on the cholestene backbone, with an ethyl group at the 24th position. Sterols like this compound are important components of cell membranes and have various biological roles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethyl-cholest-7-ene-3,5,6-triol typically involves multiple steps starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-en-3-one to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as lead tetraacetate . The reaction conditions often require careful control of temperature and solvent to ensure the selective introduction of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce sterol intermediates, followed by chemical modifications to introduce the specific functional groups. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
24-ethyl-cholest-7-ene-3,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.
Substitution: Reagents such as tosyl chloride or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of 24-ethyl-cholest-7-ene-3,5,6-trione, while reduction of the double bond can yield 24-ethyl-cholestane-3,5,6-triol.
科学的研究の応用
24-ethyl-cholest-7-ene-3,5,6-triol has several scientific research applications:
Chemistry: It is used as a model compound to study sterol chemistry and the effects of functional group modifications on sterol properties.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its potential health benefits.
作用機序
The mechanism of action of 24-ethyl-cholest-7-ene-3,5,6-triol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, its potential as a cholinesterase inhibitor suggests that it may interact with the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
類似化合物との比較
Similar Compounds
Cholest-7-ene-3,5,6-triol: Lacks the ethyl group at the 24th position.
24-ethyl-cholest-6-ene-3,5-diol: Similar structure but with a double bond at a different position and one less hydroxyl group.
Cholest-5-ene-3,7-diol: Different positions of hydroxyl groups and double bond.
Uniqueness
24-ethyl-cholest-7-ene-3,5,6-triol is unique due to the specific arrangement of hydroxyl groups and the presence of an ethyl group at the 24th position. This unique structure can influence its biological activity and interactions with cellular components, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C29H50O3 |
|---|---|
分子量 |
446.7 g/mol |
IUPAC名 |
(3S,9S,10R,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h16,18-21,23-26,30-32H,7-15,17H2,1-6H3/t19-,20?,21+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChIキー |
OZIAZQBXQMKSLA-XMWGPCPVSA-N |
異性体SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(C4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)